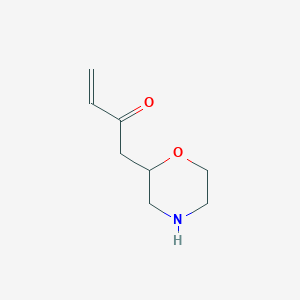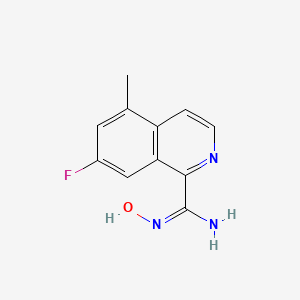
(E)-7-Fluoro-N'-hydroxy-5-methylisoquinoline-1-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-7-Fluoro-N’-hydroxy-5-methylisoquinoline-1-carboximidamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorine atom, a hydroxy group, and a carboximidamide moiety attached to a methylisoquinoline backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-7-Fluoro-N’-hydroxy-5-methylisoquinoline-1-carboximidamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the methylisoquinoline core, followed by the introduction of the fluorine atom through electrophilic fluorination. The hydroxy group is then introduced via hydroxylation, and the carboximidamide moiety is added through a reaction with an appropriate amidine precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
(E)-7-Fluoro-N’-hydroxy-5-methylisoquinoline-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboximidamide moiety can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carboximidamide moiety may produce primary or secondary amines.
科学的研究の応用
(E)-7-Fluoro-N’-hydroxy-5-methylisoquinoline-1-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of (E)-7-Fluoro-N’-hydroxy-5-methylisoquinoline-1-carboximidamide involves its interaction with specific molecular targets. The fluorine atom and hydroxy group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. The carboximidamide moiety may interact with nucleophilic sites in biological molecules, potentially modulating their activity.
類似化合物との比較
Similar Compounds
7-Fluoro-5-methylisoquinoline-1-carboximidamide: Lacks the hydroxy group, which may affect its reactivity and binding properties.
7-Fluoro-N’-hydroxyisoquinoline-1-carboximidamide: Lacks the methyl group, which may influence its steric interactions and overall stability.
Uniqueness
(E)-7-Fluoro-N’-hydroxy-5-methylisoquinoline-1-carboximidamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability, while the hydroxy and carboximidamide groups provide versatile sites for chemical modifications and interactions.
特性
分子式 |
C11H10FN3O |
|---|---|
分子量 |
219.21 g/mol |
IUPAC名 |
7-fluoro-N'-hydroxy-5-methylisoquinoline-1-carboximidamide |
InChI |
InChI=1S/C11H10FN3O/c1-6-4-7(12)5-9-8(6)2-3-14-10(9)11(13)15-16/h2-5,16H,1H3,(H2,13,15) |
InChIキー |
VHWVTCZOSLKBCC-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC(=CC2=C1C=CN=C2/C(=N\O)/N)F |
正規SMILES |
CC1=CC(=CC2=C1C=CN=C2C(=NO)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-Amino-1-(3-cyanophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13179842.png)
![5-(Benzothiazol-2-ylsulfanylmethyl)-4-benzyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B13179856.png)
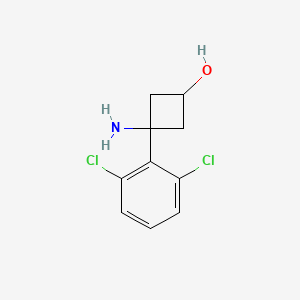
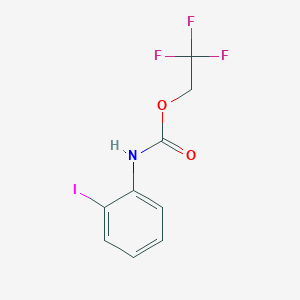

![1-(4-Chlorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13179890.png)
![Methyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13179894.png)

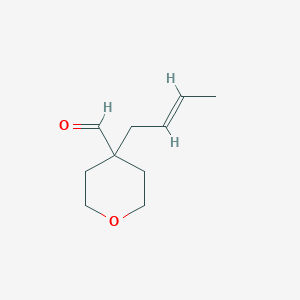
![[(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine](/img/structure/B13179910.png)
![1-(2-methylpropyl)-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13179912.png)

![1-[5-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-1-yl]ethan-1-one](/img/structure/B13179925.png)
